Phenol, 4-[(4-methylphenyl)methyl]- Phenol, 4-[(4-methylphenyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 28994-46-9
VCID: VC19682581
InChI: InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3
SMILES:
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol

Phenol, 4-[(4-methylphenyl)methyl]-

CAS No.: 28994-46-9

Cat. No.: VC19682581

Molecular Formula: C14H14O

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-[(4-methylphenyl)methyl]- - 28994-46-9

Specification

CAS No. 28994-46-9
Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
IUPAC Name 4-[(4-methylphenyl)methyl]phenol
Standard InChI InChI=1S/C14H14O/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9,15H,10H2,1H3
Standard InChI Key GPLFFBUSCBMSNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC2=CC=C(C=C2)O

Introduction

Key Findings

Phenol, 4-[(4-methylphenyl)methyl]- (IUPAC: 4-(4-methylbenzyl)phenol) is a phenolic derivative characterized by a 4-methylbenzyl substituent at the para position of the phenol ring. While direct literature on this specific compound is limited, structural analogs such as aminomethyl- and iminomethyl-substituted derivatives provide critical insights into its potential properties and applications. This report synthesizes data from crystallographic studies, computational analyses, and synthetic chemistry to construct a comprehensive profile of the compound, emphasizing its role as a precursor in Schiff base synthesis and coordination chemistry.

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic name 4-(4-methylbenzyl)phenol reflects the compound’s structure: a phenol ring substituted at the 4-position with a 4-methylbenzyl group. Alternative designations include:

  • 4-[(4-Methylphenyl)methyl]phenol

  • p-(p-Tolylmethyl)phenol

Molecular Formula and Weight

  • Molecular Formula: C14H14O\text{C}_{14}\text{H}_{14}\text{O}

  • Molecular Weight: 198.26 g/mol (calculated from isotopic composition).

Structural Analysis

The compound comprises two aromatic rings connected by a methylene (-CH2_2-) bridge:

  • Phenolic Ring: A hydroxyl group at the para position confers acidity (pKa10\text{p}K_a \approx 10), typical of phenolic compounds.

  • 4-Methylbenzyl Group: A toluene-derived substituent with a methyl group at the para position relative to the bridging methylene.

Key Bond Lengths and Angles (inferred from analogous structures ):

  • C-O bond: ~1.36 Å (phenolic oxygen).

  • C-C bonds in aromatic rings: ~1.39–1.42 Å.

  • Dihedral angle between rings: ~85°–90° (minimizing steric strain).

Synthesis and Reaction Chemistry

Friedel-Crafts Alkylation

A plausible method involves the alkylation of phenol with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3):

PhOH+ClCH2C6H4CH3AlCl34-(4-methylbenzyl)phenol+HCl\text{PhOH} + \text{ClCH}_2\text{C}_6\text{H}_4\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{4-(4-methylbenzyl)phenol} + \text{HCl}

Challenges: Competitive ortho-substitution and catalyst deactivation by the phenolic -OH group may necessitate protective strategies (e.g., silylation).

Reduction of Schiff Base Intermediates

Schiff bases derived from 4-hydroxybenzaldehyde and 4-methylaniline (e.g., 4-{[(4-methylphenyl)amino]methyl}phenol ) can be reduced to yield the target compound:

4-[(4-Methylphenyl)iminomethyl]phenolNaBH44-(4-methylbenzyl)phenol\text{4-[(4-Methylphenyl)iminomethyl]phenol} \xrightarrow{\text{NaBH}_4} \text{4-(4-methylbenzyl)phenol}

Advantage: High regioselectivity and mild reaction conditions .

Reaction Pathways

  • Oxidation: The phenolic -OH group may undergo oxidation to form quinones under strong oxidizing conditions (e.g., KMnO4_4).

  • Electrophilic Substitution: The electron-rich aromatic rings are susceptible to nitration, sulfonation, or halogenation at the ortho/para positions.

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated range: 110–125°C (based on analogs ).

  • Boiling Point: ~320–340°C (extrapolated from similar phenolic derivatives).

Solubility and Partitioning

  • Solubility:

    • Polar solvents (e.g., ethanol, DMSO): Moderate solubility (~5–10 mg/mL).

    • Nonpolar solvents (e.g., hexane): Low solubility (<1 mg/mL).

  • logP: Calculated value ≈ 3.2 (indicating moderate lipophilicity).

Spectroscopic Profiles

  • IR Spectroscopy:

    • O-H stretch: ~3300 cm1^{-1} (broad).

    • C-O stretch: ~1250 cm1^{-1}.

  • NMR (1H):

    • Phenolic -OH: δ 5.2–5.5 ppm (exchangeable).

    • Aromatic protons: δ 6.6–7.2 ppm (multiplet).

    • Methyl groups: δ 2.3 ppm (singlet, Ar-CH3_3) and δ 3.9 ppm (singlet, -CH2_2-).

Applications and Research Significance

Precursor to Schiff Bases

The compound serves as a key intermediate in synthesizing Schiff bases, which exhibit biological and catalytic activity. For example, condensation with aldehydes yields imine derivatives used in:

  • Metal Coordination Chemistry: Formation of Cu(II) and Co(II) complexes with antimicrobial properties .

  • Fluorescent Probes: Tautomerization-dependent emission for pH sensing .

Pharmaceutical Intermediates

While direct pharmacological data are lacking, structural analogs demonstrate:

  • Antifungal Activity: Disruption of cell wall biosynthesis in Candida spp..

  • Antioxidant Effects: Radical scavenging via phenolic -OH groups .

Material Science

  • Polymer Stabilizers: Antioxidant properties mitigate thermal degradation in polymers.

  • Liquid Crystals: Benzyl-substituted phenols contribute to mesophase stability in display technologies.

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